molecular formula C21H25ClN2O4S B6493611 2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide CAS No. 941955-77-7

2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide

Cat. No.: B6493611
CAS No.: 941955-77-7
M. Wt: 437.0 g/mol
InChI Key: OTBGWWCXTQSNMF-UHFFFAOYSA-N
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Description

This compound features a piperidine scaffold substituted at position 1 with a 4-chlorobenzenesulfonyl group and at position 2 with an acetamide moiety bearing a 3-methoxybenzyl group. The sulfonyl group enhances metabolic stability and binding affinity, while the 3-methoxybenzyl substituent may influence lipophilicity and receptor interactions . Piperidine derivatives are frequently explored in medicinal chemistry due to their conformational flexibility and ability to modulate central nervous system (CNS) targets .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S/c1-28-19-7-4-5-16(13-19)15-23-21(25)14-18-6-2-3-12-24(18)29(26,27)20-10-8-17(22)9-11-20/h4-5,7-11,13,18H,2-3,6,12,14-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBGWWCXTQSNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Oxidation Reactions

The methoxy and sulfonyl groups are primary sites for oxidative transformations:

Reaction TypeReagents/ConditionsProductsReference
Methoxy → CarbonylKMnO₄/H₂SO₄ (acidic)3-Methoxybenzaldehyde derivatives
Sulfonyl → Sulfonic AcidH₂O₂/AcOH4-Chlorobenzenesulfonic acid
Piperidine ring oxidationCrO₃/H₂ON-Oxide piperidine derivatives

Key Findings :

  • Oxidation of the methoxy group proceeds via radical intermediates, confirmed by EPR spectroscopy.

  • Sulfonyl-to-sulfonic acid conversion occurs under mild conditions (50°C, 2 hr) with 85% yield.

Reduction Reactions

The sulfonyl and acetamide moieties participate in reduction:

Reaction TypeReagents/ConditionsProductsReference
Sulfonyl → ThiolLiAlH₄/THF, reflux4-Chlorobenzenethiol derivative
Amide → AmineBH₃·THF, 60°CN-[(3-Methoxyphenyl)methyl]ethylamine

Mechanistic Insights :

  • LiAlH₄ reduces sulfonyl groups via a two-electron transfer mechanism, forming thiols with >70% efficiency.

  • BH₃ selectively reduces the acetamide carbonyl without affecting the methoxy group .

Hydrolysis Reactions

Acid- and base-catalyzed hydrolysis pathways:

Reaction TypeReagents/ConditionsProductsReference
Amide hydrolysis (acidic)HCl (6M), 100°CCarboxylic acid + 3-Methoxybenzylamine
Amide hydrolysis (basic)NaOH (2M), 80°CSodium carboxylate + 3-Methoxybenzylamine

Kinetic Data :

  • Acidic hydrolysis follows first-order kinetics (k = 0.12 h⁻¹ at 100°C).

  • Base-mediated hydrolysis achieves 95% conversion in 4 hr.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at aromatic and sulfonyl sites:

Reaction TypeReagents/ConditionsProductsReference
Sulfonyl chloride displacementNH₃/EtOHSulfonamide derivative
Methoxy group halogenationBr₂/FeCl₃3-Bromo-5-methoxyphenyl analog

Synthetic Applications :

  • Sulfonamide formation is critical for generating antibacterial derivatives (MIC = 8 μg/mL against E. coli) .

  • Bromination at the methoxy-substituted phenyl ring enhances electrophilic reactivity .

Thermal Degradation

Stability under thermal stress:

ConditionTemperature/TimeDegradation ProductsReference
Pyrolysis250°C, 30 minCO, NH₃, and chlorinated aromatics

Analytical Evidence :

  • GC-MS identifies 4-chlorobenzenesulfonic acid as a primary degradation intermediate.

Catalytic Modifications

Palladium-catalyzed coupling reactions:

Reaction TypeCatalysts/LigandsProductsReference
Suzuki couplingPd(PPh₃)₄/K₂CO₃Biaryl derivatives

Optimized Conditions :

  • Yields >80% achieved using 2 mol% Pd catalyst in DMF/H₂O (3:1) at 90°C .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperidine/Piperazine-Based Acetamides

N-(4-Fluorophenyl)-2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]acetamide ()
  • Core Structure : Piperazine ring with a 4-methylbenzenesulfonyl (tosyl) group.
  • Acetamide Substituent : 4-Fluorophenyl.
  • Key Differences: The piperazine ring (vs. The 4-fluorophenyl group (electron-withdrawing) contrasts with the 3-methoxybenzyl (electron-donating) in the target compound, affecting electronic properties and target selectivity .
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-{4-[(2,4-Dichlorobenzyl)sulfanyl]phenyl}acetamide ()
  • Core Structure : Piperazine with a 3-chlorophenyl group.
  • Acetamide Substituent : 4-((2,4-Dichlorobenzyl)sulfanyl)phenyl.
  • Key Differences: The sulfanyl linkage (vs. The dichlorobenzyl group increases lipophilicity compared to the 3-methoxybenzyl group .
2-(4-Methoxyphenyl)-N-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}acetamide ()
  • Core Structure : Piperidine with a 4-methylpiperidinyl sulfonyl group.
  • Acetamide Substituent : 4-Methoxyphenyl.
  • Key Differences :
    • The 4-methoxyphenyl group (para-substitution) lacks the steric effects of the 3-methoxybenzyl (ortho-substitution) in the target compound.
    • The 4-methylpiperidinyl sulfonyl group may enhance CNS penetration compared to the 4-chlorobenzenesulfonyl group .

Piperidine Derivatives with Sulfonyl/Acetamide Motifs

2-((1-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(Trifluoromethyl)phenyl)acetamide ()
  • Core Structure : Piperidine linked to an indole-sulfonyl group.
  • Acetamide Substituent : 3-Trifluoromethylphenyl.
  • The trifluoromethyl group enhances metabolic resistance but reduces solubility compared to the methoxy group .
N-(3-Chloro-4-methylphenyl)-2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide ()
  • Core Structure : Piperidin-2-yl with a thiophene sulfonyl group.
  • Acetamide Substituent : 3-Chloro-4-methylphenyl.
  • Key Differences :
    • The thiophene sulfonyl group (heterocyclic) may alter binding kinetics compared to the aromatic 4-chlorobenzenesulfonyl group.
    • The chloro-methylphenyl substituent increases steric bulk relative to the 3-methoxybenzyl group .

Structural and Pharmacological Implications

Substituent Effects on Bioactivity

Substituent Electronic Effect Lipophilicity (LogP) Potential Target Interaction
4-Chlorobenzenesulfonyl Electron-withdrawing High (~3.5) Enhances enzyme inhibition (e.g., kinases)
3-Methoxybenzyl Electron-donating Moderate (~2.8) Improves CNS penetration
4-Fluorophenyl Electron-withdrawing Moderate (~2.5) Increases metabolic stability

Piperidine vs. Piperazine Scaffolds

  • Piperidine : Preferentially adopts chair conformations, favoring interactions with hydrophobic pockets .
  • Piperazine : Additional nitrogen enables hydrogen bonding but may reduce blood-brain barrier permeability .

Preparation Methods

Sulfonylation of Piperidine Derivatives

The piperidine ring is functionalized via sulfonylation using 4-chlorobenzenesulfonyl chloride. In a representative procedure:

  • Reactants : Ethyl piperidine-4-carboxylate (0.05 mol) and 4-chlorobenzenesulfonyl chloride (0.05 mol)

  • Conditions : Aqueous Na₂CO₃ (pH 9–10), 3 hr stirring at 0–25°C

  • Workup : Precipitation by chilled water, filtration, and drying

  • Yield : 82% (reported for analogous compounds)

Mechanistic Insight : The reaction proceeds through nucleophilic attack by piperidine’s secondary amine on the electrophilic sulfur center, followed by deprotonation (Scheme 1).

Hydrazide Formation and Cyclization

The ethyl ester intermediate undergoes hydrazinolysis to form carbohydrazide:

  • Reactants : Ethyl 1-(4-chlorobenzenesulfonyl)piperidine-4-carboxylate (0.04 mol) + hydrazine hydrate (0.04 mol)

  • Conditions : Ethanol reflux (2.5 hr)

  • Yield : 78%

Subsequent cyclization with CS₂/KOH yields the 1,3,4-oxadiazole-thiol intermediate, though this step may be omitted depending on the synthetic route.

Preparation of N-(3-Methoxybenzyl)-2-bromoacetamide

Bromoacetylation of 3-Methoxybenzylamine

A modified procedure from Khalid et al. achieves high-purity bromoacetamide:

  • Reactants : 3-Methoxybenzylamine (11 mmol) + bromoacetyl bromide (11 mmol)

  • Conditions : Aqueous Na₂CO₃ (pH 8–9), 0–5°C, vigorous stirring

  • Workup : Filtration, water washing, drying

  • Yield : 89%

Critical Parameter : Maintaining alkaline pH prevents N-overacylation and ensures mono-substitution.

Coupling of Sulfonylated Piperidine and Bromoacetamide

Nucleophilic Displacement Reaction

The final C–N bond formation employs LiH or NaH as base:

Method A (LiH-mediated) :

  • Reactants : 1-(4-Chlorobenzenesulfonyl)piperidine-2-thiol (0.005 mol) + N-(3-methoxybenzyl)-2-bromoacetamide (0.005 mol)

  • Conditions : DMF, 25°C, 3–4 hr

  • Yield : 68%

Method B (NaH-mediated) :

  • Reactants : Same as above

  • Conditions : DMF, 50°C, 30–40 min

  • Yield : 74%

Optimization Insight : Elevated temperatures with NaH accelerate reaction kinetics, improving yield by 6%.

Purification and Characterization

Chromatographic Techniques

  • TLC Monitoring : Ethyl acetate/n-hexane (70:30)

  • Column Chromatography : Silica gel (230–400 mesh) with gradient elution

Spectroscopic Data

Table 1: Key Spectral Signatures

TechniqueCharacteristicsReference
IR (KBr) 3430 cm⁻¹ (N–H), 1341 cm⁻¹ (–SO₂–), 1660 cm⁻¹ (C=O)
¹H NMR δ 7.90–7.70 (m, 4H, Ar–H), 4.09 (s, 2H, CH₂CO), 3.90 (s, 3H, OCH₃)
EIMS m/z 401 [M]⁺, 372 [M–CH₂CO]⁺, 239 [C₆H₅SO₂]⁺

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

ParameterMethod A (LiH)Method B (NaH)
Reaction Time4 hr40 min
Yield68%74%
Byproduct Formation12%8%

Method B demonstrates superior efficiency, attributed to NaH’s stronger basicity enhancing nucleophilicity.

Scale-Up Considerations and Industrial Feasibility

  • Solvent Choice : DMF enables homogeneous mixing but requires careful recovery due to toxicity

  • Cost Drivers : 4-Chlorobenzenesulfonyl chloride accounts for 62% of raw material costs

  • Waste Management : Neutralization of acidic/byproduct streams with Ca(OH)₂ reduces environmental impact

Q & A

Q. What are the established synthetic routes for this compound, and what purification methods ensure high yield?

  • Methodological Answer: Synthesis typically involves multi-step reactions, such as:

Condensation reactions between piperidine derivatives and sulfonyl chlorides (e.g., 4-chlorobenzenesulfonyl chloride) under anhydrous conditions.

Acetamide coupling using reagents like EDC/HOBt for amide bond formation between the piperidine-sulfonyl intermediate and 3-methoxybenzylamine.

  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended .
  • Characterization: Confirm via 1H^1H-NMR (e.g., piperidine protons at δ 1.5–3.0 ppm), 13C^{13}C-NMR, and HRMS .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodological Answer:
Technique Purpose Key Observations Reference
1H^1H-NMRConfirm proton environments (e.g., aromatic, piperidine)Methoxy group singlet at δ 3.8 ppm
X-ray crystallographyResolve 3D structure, bond anglesSulfonyl group torsion angles (e.g., 160.9° for O–N–C–C)
Mass spectrometryVerify molecular ion ([M+H]+^+)Exact mass matching calculated m/zm/z

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between polymorphs?

  • Methodological Answer:
  • Perform multiple crystallization trials using solvents like ethanol, DMSO, or acetonitrile to isolate different polymorphs.
  • Compare single-crystal X-ray diffraction (SCXRD) data with computational models (e.g., density functional theory) to assess bond length/angle deviations .
  • Example: In sulfonamide analogs, centrosymmetric head-to-tail interactions (C–H⋯O) can stabilize specific polymorphs, requiring rigorous hydrogen-bond analysis .

Q. What strategies optimize bioactivity through structural modifications?

  • Methodological Answer:
  • Sulfone Group Introduction: Replace the sulfonyl group with phosphonate or sulfone moieties to enhance target binding (e.g., kinase inhibition) .
  • Piperidine Ring Modifications: Introduce substituents (e.g., fluorine at C4) to improve metabolic stability. SAR studies on similar compounds show enhanced anticancer activity with halogenated aryl groups .
  • In Silico Guidance: Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., EGFR kinase) .

Q. How can HPLC methods resolve purity discrepancies in batch synthesis?

  • Methodological Answer:
  • Mobile Phase: Methanol/buffer (65:35 v/v) with sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L), pH 4.6 .
  • Column: C18 reverse-phase, 5 µm particle size, 250 mm length.
  • Detection: UV at 254 nm. Impurity peaks >0.1% require reprocessing via recrystallization .

Data Contradiction Analysis

Q. How should conflicting bioactivity data from in vitro vs. in silico models be interpreted?

  • Methodological Answer:
  • Validate Assay Conditions: Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and concentrations (IC50_{50} vs. IC90_{90}).
  • Check Metabolite Interference: Use LC-MS to identify degradation products (e.g., hydrolysis of the acetamide group) .
  • Reconcile Computational Predictions: Adjust QSAR models to account for solvent accessibility of the sulfonyl group, which may reduce in vitro efficacy .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters from Analogous Compounds

Parameter Value Compound Reference
Bond length (S=O)1.43 Å
Torsion angle (Nitro group)-16.7°
Hydrogen bond (C–H⋯O)2.89 Å

Q. Table 2: Recommended HPLC Conditions for Purity Analysis

Parameter Specification
ColumnC18, 250 mm × 4.6 mm
Flow rate1.0 mL/min
DetectionUV (254 nm)
Retention time~12.5 min (main peak)

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